4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a thiazole ring, a 4-chlorobenzoyl group, and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c1-28-15-8-4-12(5-9-15)17-16(18(25)13-2-6-14(22)7-3-13)19(26)20(27)24(17)21-23-10-11-29-21/h2-11,17,25H,1H3/b18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITVDNPEXGYTNS-FBMGVBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2(5H)-one core. One common approach is to start with a suitable pyrrole derivative and then introduce the various substituents through controlled chemical reactions. The chlorobenzoyl group can be introduced using 4-chlorobenzoyl chloride, while the methoxyphenyl group can be added using 4-methoxybenzaldehyde. The thiazolyl group can be introduced through a cyclization reaction involving thiazole derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chlorobenzoyl group can be reduced to form a corresponding alcohol.
Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
- Mass Spectrometry (MS) : To determine molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
These methods ensure the purity and structural integrity of the compound, which is crucial for its application in research.
Antimicrobial Activity
Research has indicated that compounds with thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one possess potent activity against various bacterial strains. The mechanism often involves disruption of microbial cell walls or inhibition of protein synthesis .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The presence of the thiazole ring is particularly noted for enhancing cytotoxic effects against certain cancer cell lines .
Case Study 1: Antimicrobial Evaluation
A study published in MDPI assessed several thiazole derivatives, including those related to 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential .
Case Study 2: Anticancer Screening
Another research project focused on the anticancer properties of pyrrole-based compounds. The study found that specific derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising therapeutic potential .
Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 2: Physicochemical Properties and Substituent Effects
Key Research Findings
Para-Substitution Advantage : Compounds with para-substituted aryl groups (e.g., 4-methoxyphenyl in the target compound) exhibit lower ulcer indices compared to meta-substituted analogs, suggesting reduced gastrointestinal toxicity .
Halogen Effects : Chloro and fluoro substituents in isostructural analogs (e.g., compounds 4 and 5) show minimal conformational differences but distinct crystal packing, impacting solubility and formulation .
Thiazole vs. Thiadiazole : Thiadiazole-containing analogs (e.g., compound ) may prioritize antimicrobial over anti-inflammatory activity due to heterocycle-specific target interactions.
Biological Activity
The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, which has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H18ClN2O4S
- Molecular Weight : 383.82 g/mol
- CAS Number : 425626-49-9
Recent research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. The primary mechanisms include:
- Inhibition of Cyclooxygenase Enzymes (COX) :
-
Antioxidant Activity :
- The presence of methoxy and chlorobenzoyl groups contributes to its antioxidant properties, which may mitigate oxidative stress-related damage in cells .
- Antimycobacterial Activity :
Structure-Activity Relationships (SAR)
The biological activity of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can be influenced by various structural modifications. Key findings include:
- Substituent Effects :
- The presence of electron-donating groups (like methoxy) enhances biological activity compared to electron-withdrawing groups.
- Ring Modifications :
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls, demonstrating its potential therapeutic efficacy in inflammatory diseases .
Case Study 2: Anticancer Potential
In vitro assays against various cancer cell lines revealed that the compound induces apoptosis in human breast cancer cells through the activation of caspase pathways. The IC50 values were significantly lower than those observed for standard chemotherapeutics, suggesting a promising role in cancer therapy .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| COX-II Inhibition | 0.52 | COX-II |
| Antimycobacterial | 18 | M. tuberculosis |
| Cancer Cell Line | 12 | Breast Cancer |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
